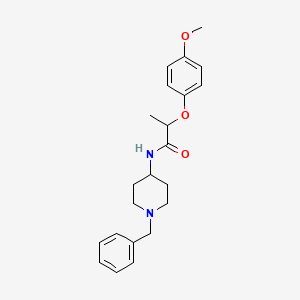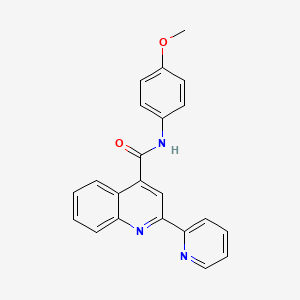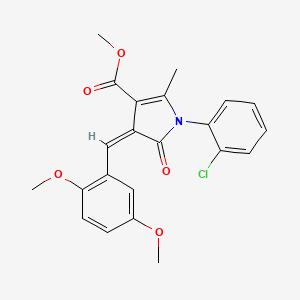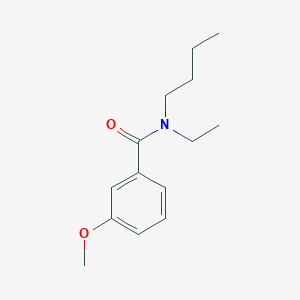
N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenoxy)propanamide
説明
N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPP and is a piperidine derivative. In
科学的研究の応用
BPP has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as an anticancer agent. Studies have shown that BPP can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BPP has been studied for its potential as an analgesic and anti-inflammatory agent.
作用機序
BPP works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, BPP can alter gene expression and induce apoptosis in cancer cells. Additionally, BPP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
BPP has been shown to have a variety of biochemical and physiological effects. In cancer cells, BPP induces apoptosis through the activation of caspases and the release of cytochrome c. BPP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, BPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using BPP in lab experiments is its specificity for HDAC inhibition. BPP has been shown to selectively inhibit HDAC activity, which may reduce off-target effects. Additionally, BPP has been shown to have low toxicity in animal studies, which is important for its potential as a therapeutic agent. One limitation of BPP is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on BPP. One area of research is the development of BPP analogs with improved solubility and potency. Additionally, BPP may have potential as a combination therapy with other anticancer agents. Further studies are needed to determine the optimal dosing and treatment schedule for BPP in different cancer types. Finally, BPP may have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(27-21-10-8-20(26-2)9-11-21)22(25)23-19-12-14-24(15-13-19)16-18-6-4-3-5-7-18/h3-11,17,19H,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNXLMZRZSMXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}-4-chloroaniline](/img/structure/B4682339.png)

![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B4682349.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B4682353.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4682360.png)
![7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4682368.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4682376.png)

![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4682385.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)

![N-[3-(5-{[2-(3,4-dimethylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B4682418.png)
